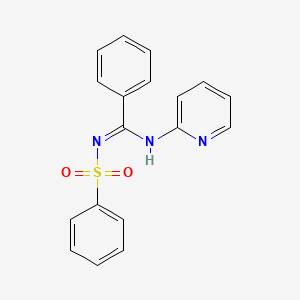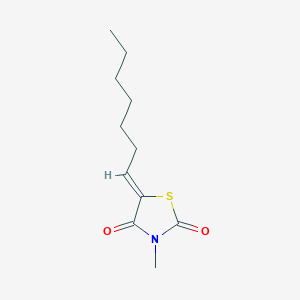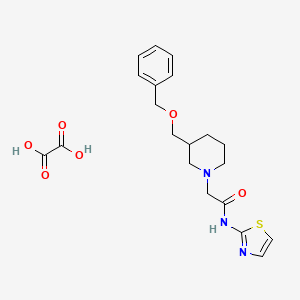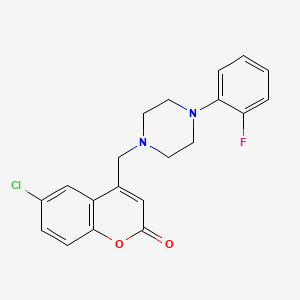
N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonyl chloride with amines . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of benzenesulfonyl derivatives can be analyzed using techniques such as X-ray diffraction . A study synthesized a novel 1-benzhydryl piperazine derivative by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .科学的研究の応用
Antibacterial Activity
The benzenesulfonyl moiety has been evaluated for its potential in combating bacterial resistance. Derivatives of this compound, particularly those with a heterocyclic structure, have shown bactericidal activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds disrupt membrane architecture and increase reactive oxygen species (ROS) in treated strains, representing promising structures for new classes of antimicrobials .
Organic Synthesis
The pyridin-2-yl group is instrumental in organic synthesis, especially in transition metal-free reactions. It’s used in the synthesis of β-(pyridin-2-yl)-methyl ketones through a 2-pyridinylmethyl borrowing strategy. This method provides an efficient, environmentally benign access to alkylation products with broad functional group tolerance and excellent yields .
Catalysis
In catalysis, the pyridin-2-yl moiety plays a crucial role in the methoxycarbonylation of alkenes. Palladium complexes with hemilabile ligands that include the pyridyl nitrogen atom have been studied for their role in olefin alkoxycarbonylation reactions. These complexes facilitate the formation of active palladium hydride complexes, which are essential in the carbonylation process .
Chemical Kinetics
The compound’s sulfonyl group has been studied in the context of nucleophilic substitution reactions at tetracoordinate sulfur. Research into the kinetics and mechanisms of these reactions provides valuable insights into the reactivity of sulfonyl chlorides and the factors influencing substitution rates .
Sulfenylation Chemistry
N-sulfonyl protected heterocycles, such as azaindoles, undergo regioselective sulfenylation. This process is significant in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals. The compound’s sulfonyl group aids in the selective activation and functionalization of carbon-hydrogen (C–H) bonds .
Stem Cell Research
Although not directly related to the compound , the SR designation is commonly associated with serum replacement products like KnockOut™ Serum Replacement. These are used in stem cell research for the serum-free culture of embryonic and induced pluripotent stem cells. Such serum replacements are crucial for maintaining cells in an undifferentiated state during research .
作用機序
Target of Action
Compounds with similar structures, such as imidazopyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that the compound is synthesized through a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound is synthesized through a transition metal-free synthesis, which suggests that it may have favorable pharmacokinetic properties .
Action Environment
The compound is synthesized through a transition metal-free synthesis, which suggests that it may be stable under a variety of environmental conditions .
Safety and Hazards
特性
IUPAC Name |
N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYUPEQXQIKTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2880343.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)
![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)


![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)
![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)
